Iodine

Catalog No.
S598515
CAS No.
7553-56-2
M.F
I2
M. Wt
253.8089 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine

CAS Number

7553-56-2

Product Name

Iodine

IUPAC Name

molecular iodine

Molecular Formula

I2

Molecular Weight

253.8089 g/mol

InChI

InChI=1S/I2/c1-2

InChI Key

PNDPGZBMCMUPRI-UHFFFAOYSA-N

SMILES

II

Solubility

0.01 % (NIOSH, 2024)
For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page.
Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns.
2.719 g in cyclohexane; 23 g/100 cc in methanol at 25 °C; 20.5 g/100 cc in alcohol at 15 °C; 20.6 g/100 cc in ether at 17 °C
197 g/kg in carbon disulfide at 25 °C; 19.2 g/kg in carbon tetrachloride at 25 °C; 337.3 g/kg in ether at 25 °C; 164.0 g/kg in benzene at 25 °C; 27.1 g/kg in ethanol at 25 °C; 49.7 g/kg in chloroform at 25 °C; 49.7 g/kg in chloroform at 25 °C; 13.2 g/kg in n-hexane at 25 °C; 97 g/kg in butan-2-ol at 25 °C; 157 g/kg in ethyl acetate at 25 °C; 182.5 g/kg in toluene at 25 °C
14.6 g/100 g in bromoethane at 25 °C; 1.73 g/100 g in n-heptane at 25 °C; 9.7 g/100 g in glycerol at 25 °C; 33.7 g/100 g in diethyl ether at 25 °C; 19.7 g/100 g in carbon disulfide at 25 °C
For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page.
0.33 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.03
0.01%

Synonyms

Actomar; DentaPure DP 90; Diatomic iodine; Diiodine; Eranol; Iodel FD; Iodine (127I2); Iodine Colloidal; Iodine Crystals; Iodine Molecule (I2); Iodine Sublimed; Iosan Superdip; Jodosan; Molecular Iodine; NSC 42355; Tegodyne; eXIA 160

Canonical SMILES

II

Iodine-131

This radioactive isotope of iodine plays a crucial role in various diagnostic and therapeutic procedures:

  • Thyroid Function Assessment: When ingested, iodine-131 concentrates in the thyroid gland. Measuring the rate of uptake and release of this isotope allows physicians to assess thyroid function and diagnose conditions like hyperthyroidism and hypothyroidism [].
  • Treatment of Hyperthyroidism: In high doses, iodine-131 destroys hyperactive thyroid tissue, offering a non-surgical treatment option for hyperthyroidism [].
  • Thyroid Cancer Treatment: Iodine-131 is used to ablate, or destroy, remaining thyroid tissue after surgery for certain types of thyroid cancer. This helps prevent the recurrence of the cancer [].
  • Imaging Techniques: Iodine-131 can be used in conjunction with imaging techniques like scintigraphy to locate tumors in the brain, thyroid, and other organs [].

Iodine in Nutritional Research

Research explores the impact of iodine deficiency and supplementation on various health outcomes:

  • Cognitive Function: Studies suggest that correcting mild iodine deficiency in children through supplementation can improve aspects of cognitive function like perceptual reasoning and overall cognitive scores [].
  • Pregnancy and Fetal Development: Adequate iodine intake during pregnancy is crucial for the proper development of the fetus, particularly the brain and nervous system. Research investigates the optimal level of iodine intake for pregnant women to ensure healthy fetal development [].

Iodine in Environmental Research

Environmental scientists investigate the impact of iodine on various environmental aspects:

  • Disinfectant Properties: Iodine has been used as a disinfectant for drinking water and surfaces due to its ability to kill bacteria and viruses. Research continues to explore its effectiveness and safety in different applications [].
  • Bioaccumulation in Marine Organisms: Iodine is naturally present in the ocean and can be absorbed by marine organisms. Research investigates the potential for bioaccumulation of iodine in the food chain and its potential ecological effects [].

Iodine is a chemical element with the symbol I\text{I} and atomic number 53. It is a dark gray or purple-black solid at room temperature, known for its distinctive violet vapor when heated. Iodine is the heaviest of the stable halogens and exhibits properties that are intermediate between those of chlorine and bromine. It is relatively less reactive than other halogens, primarily due to its larger atomic size and lower electronegativity. Iodine occurs naturally in various forms, including iodide salts in seawater and certain minerals.

Iodine is essential for the production of thyroid hormones, which regulate various bodily functions like metabolism, growth, and development []. The thyroid gland traps iodine from the bloodstream to synthesize thyroxine (T₄) and triiodothyronine (T₃) hormones. These hormones then bind to receptors in target cells, influencing gene expression and cellular processes.

  • Toxicity: High doses of iodine can be toxic, causing stomach pain, vomiting, diarrhea, and other adverse effects.
  • Skin and eye irritant: Contact with iodine can irritate the skin and eyes.
  • Flammability: Non-flammable.
: Iodine can be produced by oxidizing iodide salts using chlorine or other oxidizing agents:
2KI+Cl22KCl+I22\text{KI}+\text{Cl}_2\rightarrow 2\text{KCl}+\text{I}_2
  • Electrolysis: Electrolyzing potassium iodide solutions can also yield iodine at the anode.
  • These methods demonstrate the versatility of iodine production both from natural sources and through chemical processes .

    Iodine plays a crucial role in biological systems, particularly in human health. It is essential for the synthesis of thyroid hormones, which regulate metabolism. A deficiency in iodine can lead to conditions such as goiter and hypothyroidism. Additionally, iodine exhibits antimicrobial properties, making it useful in disinfectants and antiseptics. Its ability to penetrate cell membranes allows it to act effectively against bacteria and fungi .

    Research has shown that iodine interacts with various compounds, influencing their chemical behavior:

    • With Organic Compounds: Iodine can participate in electrophilic aromatic substitutions, forming iodinated products.
    • In Biological Systems: Studies indicate that iodine's interaction with proteins can affect their structure and function, particularly in thyroid hormone synthesis.

    These interactions underline the importance of iodine not just as a standalone element but also as a reactive participant in complex biological and chemical systems .

    Iodine shares similarities with other halogens such as fluorine, chlorine, and bromine. Here’s a comparison highlighting its uniqueness:

    CompoundAtomic NumberReactivity LevelBiological Role
    Fluorine9Very HighNone
    Chlorine17HighDisinfectant
    Bromine35ModerateAntiseptic
    Iodine53LowEssential for thyroid

    Unique Features of Iodine

    • Iodine is less reactive than fluorine and chlorine but more reactive than noble gases.
    • It has significant biological importance as a nutrient essential for hormone production.
    • Unlike bromine and chlorine, iodine forms stable compounds at higher oxidation states.

    This comparison illustrates how iodine occupies a unique position among halogens due to its reactivity profile and biological significance .

    Physical Description

    Violet-black crystals with a metallic luster and a sharp odor. Mp: 133.5 °C, bp: 185 °C. Emits toxic vapor at room conditions; vapor becomes visibly purple when its concentration builds up in a confined space. Nearly insoluble in water but very soluble in aqueous solutions of iodides.
    Water or Solvent Wet Solid; Pellets or Large Crystals; Other Solid
    Violet solid with a sharp, characteristic odor; [NIOSH] Iodide salts are white powders; [ACGIH]
    Solid
    BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR.
    Violet-black crystals with metallic luster and a sharp, characteristic odor.
    Violet solid with a sharp, characteristic odor.

    Color/Form

    Bluish-black scales or plates; diatomic; violet vapor
    Rhombic, violet-black crystals with metallic luster
    Bluish-black, lustrous solid
    Violet solid.
    Heavy, grayish-black plates or granules having a metallic luste

    XLogP3

    1.7

    Exact Mass

    253.80895 g/mol

    Monoisotopic Mass

    253.80895 g/mol

    Boiling Point

    365 °F at 760 mmHg (NIOSH, 2024)
    184.4 °C
    184 °C
    365 °F

    Heavy Atom Count

    2

    Taste

    Sharp, acrid
    Taste threshold: 0.147-0.204 mg/l
    Taste threshold: 1.60X10-1 mg/l in wate

    Vapor Density

    6.75 g/L at 101.3 MPa, 185 °C
    Relative vapor density (air = 1): 8.8

    Density

    4.93 (NIOSH, 2024) - Denser than water; will sink
    Sp gr = 4.93 (solid at 20 °C); density of the gas: 11.27 g/L
    Density at 101.3 kPa: 3.96 at 120 °C (liquid)
    Relative density (water = 1): 4.9
    4.93

    LogP

    log Kow = 2.49
    2.49

    Odor

    Sharp characteristic odor.
    Irritating odo

    Odor Threshold

    Odor low= 9.00 mg/cu m; Odor high= 9.00 mg/cu m; Irritating Concn= 2.0 mg/cu m

    Decomposition

    When heated to decomposition it emits toxic fumes of /hydrogen iodide/ and various iodine compounds.

    Melting Point

    236 °F (NIOSH, 2024)
    113.7 °C
    113.6 °C
    114 °C
    236 °F

    UNII

    9679TC07X4

    GHS Hazard Statements

    H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

    Drug Indication

    Investigated for use/treatment in breast disorders (unspecified) and pain (acute or chronic).

    Therapeutic Uses

    Anti-Infective Agents, Local
    In treatment of dendritic keratitis ... the corneas of patients have been ... exposed to air practically saturated with iodine vapor ... staining of corneal epithelium and ... loss of this layer, but complete recovery in two or three days. Tincture of iodine, swabbed on cornea, has been employed ... with same results.
    Chief use of solution of elemental iodine is in the disinfection of the skin. ... May also be employed in the treatment of wounds and abrasions. Applied to abraded tissue, aqueous solution are less irritating than the tincture. ... In treatment of cutaneous infections due to bacteria and fungi, usp tincture or solution ... may be employed.
    To treat thyrotoxic crisis or neonatal thyrotoxicosis.
    For more Therapeutic Uses (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page.

    Pharmacology

    Iodine is an element with atomic symbol I, atomic number 53, and atomic weight of 126.90.

    MeSH Pharmacological Classification

    Anti-Infective Agents, Local

    ATC Code

    D - Dermatologicals
    D08 - Antiseptics and disinfectants
    D08A - Antiseptics and disinfectants
    D08AG - Iodine products
    D08AG03 - Iodine

    Mechanism of Action

    Molecular iodine is known to inhibit the induction and promotion of N-methyl-n-nitrosourea-induced mammary carcinogenesis, to regress 7,12-dimethylbenz(a)anthracene-induced breast tumors in rats.It has also been shown to have beneficial effects in fibrocystic human breast disease.
    An acute iodide excess (above the preexisting dietary intake) transiently decreases the production of thyroid hormones in the thyroid gland; this is referred to as the acute Wolff-Chaikoff effect. In normal people, this is followed by a return to normal levels of hormone synthesis, referred to as escape from the acute Wolff-Chaikoff effect, without a significant change in circulating hormone levels. Escape is thought to be the result of down regulation of the sodium-iodide symport (NIS), the iodide transporter in the thyroid gland, resulting in a decrease in the intrathyroidal iodine and the resumption of normal hormone synthesis. An acute or chronic excess of iodide can also decrease circulating T4 and T3 levels and induce a hypothyroid state in some people who have underlying thyroid disorders. These effects are the result of a failure to escape from the acute Wolff-Chaikoff effect. Most people who experience iodine-induced hypothyroidism recover when the excess iodine intake is discontinued.

    Vapor Pressure

    0.3 mmHg at 77 °F (NIOSH, 2024)
    0.23 [mmHg]
    2.33X10-1 mm Hg at 25 °C
    Vapor pressure, kPa at 25 °C: 0.04
    0.3 mmHg at 77 °F
    (77 °F): 0.3 mmHg

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Impurities

    Impurities are chiefly water, sulfuric acid, iron, and insoluble materials.

    Other CAS

    7553-56-2

    Absorption Distribution and Excretion

    Little information is available on the gastrointestinal absorption of forms of iodine other than iodide. Iodine compounds, such as I2 and iodates (e.g., NaIO3), may undergo reduction to iodide before being absorbed in the small intestine, and absorption may not be complete.
    Orally administered iodine is rapidly excreted in the urine and in smaller quantities in saliva, milk, sweat, bile, and other secretions. The storage of iodine in the thyroid depends upon the functional state of the gland.
    Iodine is absorbed from the lung, converted to iodide in the body, and then excreted, mainly in urine.
    Iodine is removed from the blood & incorporated into the organic form in the thyroid gland. Free iodine is negligible in the body.
    For more Absorption, Distribution and Excretion (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page.

    Metabolism Metabolites

    Food present in the digestive tract rapidly inactivates iodine by converting it to comparatively harmless iodide.
    Inhaled methyl iodide and molecular iodine (I2) are rapidly converted to iodide. /Methyl iodide and iodine/
    Ingested molecular iodine (I2) is converted to iodide.
    Iodine can enter the body following ingestion, inhalation, or dermal exposure. In the body, iodine and iodide accumulates in the thyroid gland, where it is used for producing the thyroid hormones T4 and T3. Iodide in the thyroid gland is incorporated into a protein, thyroglobulin, as covalent complexes with tyrosine residues. The iodination of thyroglobulin is catalyzed by the enzyme thyroid peroxidase. The iodination reactions occur at the follicular cell-lumen interface and consist of the oxidation of iodide to form a reactive intermediate, the formation of monoiodotyrosine and diiodotyrosine residues in thyroglobulin, and the coupling of theiodinated tyrosine residues to form T4 (coupling of two diiodotyrosine residues) or T3 (coupling of a monoiodotyrosine and diiodotyrosine residue) in thyroglobulin. The major pathways of metabolism of iodine that occur outside of the thyroid gland involve the catabolism of T4 and T3, and include deiodination reactions, ether bond cleavage of thyronine, oxidative deamination and decarboxylation of the side chain of thyronine, and conjugation of the phenolic hydroxyl group on thyronine with glucuronic acid and sulfate. Absorbed iodine is excreted primarily in the urine and feces, but is also excreted in breast milk, exhaled air, sweat, and tears. (L1844)

    Wikipedia

    Iodine

    Drug Warnings

    In rare instances, individual may exhibit hypersensitivity to iodine and react markedly to moderate amount of the element applied to the skin. ... Iodine has a relatively low toxicity when therapeutic preparations are ingested. Few patients succumb to the effects of the drug.
    POTENTIAL ADVERSE EFFECTS ON FETUS: Goiters, fetal encephalopathy. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: May cause skin rash and thyroid suppression in infant. FDA Category:D (D = There is no evidence of human fetal risk but the potential benefits from use in pregnant women may be acceptable despite the potential risks (e.g., if the drug is needed in a life-threatening situation or for a serious disease for which safer drugs cannot be used or are ineffective.) /Iodides/ /from table II/

    Use Classification

    Chemical Classes -> Inorganic substances, Metals/Elements (the simplest forms of matter), Radionuclides (radioactive materials)
    Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

    Methods of Manufacturing

    Extraction from natural brine by acidification with sulfuric acid and treatment with chlorine
    Oxidation of iodide by chlorine, followed by removal of the volatile iodine from solution with an air stream. From Chilean nitrate deposit, solutions containing the iodates are reduced with sodium bisulfite to precipitate the iodine, which is then purified by sublimation.
    The primary production process for recovery of iodine from brines is the blow-out process. The blow-out process for brines can be divided into brine clean-up, iodide oxidation followed by air blowing and recovery, and iodine finishing.
    ... An adsorption process ... is used with brines from oil field disposal plants. The brines are skimmed in holding tanks to remove suspended oil. Oil and suspended matter are removed by filtration through sand. Hydrochloric acid is added to the brine and chlorine gas to oxidize the iodide to iodine. The brine is then passed through the absorber, where iodine is absorbed, and the waste brine is neutralized and sent to a disposal well. The adsorbent is treated with sodium hydroxide solution that elutes the iodine as sodium iodide. The iodide-rich eluate is sent to a refinery that uses a process similar to the blowing-out process.

    General Manufacturing Information

    Synthetic Dye and Pigment Manufacturing
    Pharmaceutical and Medicine Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Textiles, apparel, and leather manufacturing
    Miscellaneous Manufacturing
    All Other Basic Organic Chemical Manufacturing
    All Other Basic Inorganic Chemical Manufacturing
    Not Known or Reasonably Ascertainable
    Iodine: ACTIVE
    The iodide residual for effective disinfection in either swimming pools or drinking water is approx 1.0 mg/L.
    The United States relies on imports for about 75% of consumption.
    Discovered in 1811 by Courtois. Classed among the rarer elements.
    Preparation of ultra pure iodine for research purposes ... Schmeisser in G Brauer's Handbook of Preparative Inorganic Chemistry, Vol 1, p 275.
    For more General Manufacturing Information (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page.

    Analytic Laboratory Methods

    Both amperometric titration and leuco crystal violet colorimetric methods give acceptable results when used to measure free iodine in drinking water. Std methods for examination of water & wastewater, 14th ed, 1193 (1976).
    Analyte: iodide ion; Matrix: air; Procedure: ion chromatography; Range: 0.008-0.2 mg Iodine/sample; Precision: 0.071 @ 0.01-0.03 mg Iodine/sample.
    Iodine may be determined /in air/ colorimetrically using o-tolidine reagent.
    Iodine as the free element can be detected by the characteristic blue color given with a starch solution, or by the violet color of its vapor and of solutions in carbon tetrachloride or carbon disulfide. Iodine is also detected by the precipitation of yellow silver iodide, black palladium iodide, or yellow or red mercuric iodide. Iodine can be quantitatively determined in acidic aqueous solutions by titrating with a standard solution of sodium thiosulfate using starch as the indicator. Iodides can also be assayed by the Volhard method in which an excess of a standard silver nitrate solution is added and then backtitrated with a standard thiocyanate solution with ferric alum as the indicator. Quantities of up to 0.05 ug of iodine can be determined by colorimetric methods.

    Storage Conditions

    Materials which are toxic as stored or which can decompose into toxic components ... Should be stored in a cool, well-ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated ... .

    Interactions

    Iodine is readily inactivated by starch to convert it to iodide.

    Stability Shelf Life

    Readily sublimes at room temperature, forming violet corrosive vapor.

    Dates

    Modify: 2023-08-15

    [Research progress of the role of iodide transporters and its regulatory signal pathways in carcinomas]

    F Y Huang, J Xiao, Q Xiao, L H Wang, H Y Jia
    PMID: 34488281   DOI: 10.3760/cma.j.cn121094-20200401-00165

    Abstract

    Iodine transporters of basement membrane of thyroid follicular epithelial cells can participate and exchange the iodine ions across intracellular and extracellular. Among all of the iodine rich organs, iodine ions which only exist in colloidal of thyroid follicular epithelial cells can be functioned as the raw materials, which after oxidation, iodization and coupling, to synthesize thyroid hormone (TH) and to exert its biological functions. Therefore, the iodine transported function of iodide transporters plays a pivotal role for TH biosynthesis. Furthermore, functional studies show that the abnormal expression or dysfunction of iodide transporters might serves as tumor promoters or inhibitors via regulated the mTOR signal pathway, the MAPKs signal pathway, and the NF-κB signal pathway, together contributed to the regulation of cell proliferation, invasion, metastasis and apoptosis, in which plays the role of non iodide transported function. Therefore, the non iodine transported function of iodide transporters may plays the crucial role of tumor occurrence and progression of carcinoma. Based on this information, present study was devoted to systematic summarize the iodine transported function and non iodine transported function (may affects occurrence and progression of carcinoma) of the classical iodide transporters [sodium iodide symporter (NIS) and pendrin] and novel iodine transporters[ (cystic fibrosis transmembrane conductance regulator (CFTR) , sodium multivitamin transporter (SMVT) , and anoctamin 1 (ANO1) ], respectively, in order to provide a theoretical basis and literature review reference for underlying the mechanism of iodine transporters and its regulated signal pathways for the occurrence and progression of carcinomas.


    Iodine seed localisation of non-palpable lesions in breast surgery first experience

    O Coufal, M Schneiderová, P Fabian, Š Kozáková, Z Řehák, J Bártl, R Bartlová, M Glatzner, O Zapletal, L Gabrielová
    PMID: 34465114   DOI: 10.33699/PIS.2021.100.6.261-265

    Abstract

    Surgical therapy of non-palpable malignant breast lesions requires precise preoperative localisation. Recently, radioactive iodine seed localisation has excelled among the number of localisation methods. We present our first experience with this method at our department. We describe the structure of the radioactive iodine seed, the principles of preoperative localisation and peroperative detection of the seed, the specimen transport process, histopathological examination, storage and disposal of the seed, as well as aspects of radiation protection.


    Fukushima Nuclear Power Plant accident: Various issues with iodine distribution and medication orders

    Isao Nakajima, Kiyoshi Kurokawa
    PMID: 34392524   DOI: 10.5055/ajdm.2021.0394

    Abstract

    Immediately after the Great East Japan Earthquake on March 11, 2011, the public could not receive accurate information concerning about the reality of the accident at the Fukushima Nuclear Power Plant because of communication problems with mobile phone base stations caused by power outages and the inadequate use of communication satellites between local governments. These telecommunications troubles caused not only a delay between the Japanese central government to local governments, but also a failure in conveying the seriousness of the accident to residents. The central government issued evacuation orders, but in some areas, a delay was seen in the time residents took to notice the orders. Some residents were forced to change their evacuation site several times and move to areas with higher radiation exposure. Although iodine preparations needed to be distributed to saturate the thyroid gland and reduce the uptake of iodine-131, a radioactive isotope, many municipalities were unable to secure them. Preparations were distributed on March 15, 2011 when the detectable amount of radioactive isotopes peaked, but only the Naraha and Miharu towns received them. At the time of the Fukushima Nuclear Power Plant accident, communication lines had already been interrupted by the major earthquake that struck on March 11, and information systems between local governments were not communicating well. With such a social infrastructure, residential evacuation orders were inadequate, and the delivery of medication was extremely difficult. The experience of the Fukushima Nuclear Power Plant accident suggests that the government should have distributed iodine preparations to residents living within a 30-km radius of the plant in advance, so that they could learn about the background and side effects of the drug beforehand. This distribution strategy is similar to that of targeted antivirus prophylaxis (TAP), which is an extralegal policy carried out in situations where face-to-face medical treatment is impossible because of an outbreak during a pandemic.


    Negative effects of iodine-based contrast agent on renal function in patients with moderate reduced renal function hospitalized for COVID-19

    Anna Kistner, Chen Tamm, Ann Mari Svensson, Mats O Beckman, Fredrik Strand, Magnus Sköld, Sven Nyrén
    PMID: 34465289   DOI: 10.1186/s12882-021-02469-w

    Abstract

    Kidney disease and renal failure are associated with hospital deaths in patients with COVID - 19. We aimed to test if contrast enhancement affects short-term renal function in hospitalized COVID - 19 patients.
    Plasma creatinine (P-creatinine) was measured on the day of computed tomography (CT) and 24 h, 48 h, and 4-10 days after CT. Contrast-enhanced (n = 142) and unenhanced (n = 24) groups were subdivided, based on estimated glomerular filtration rates (eGFR), > 60 and ≤ 60 ml/min/1.73 m
    . Contrast-induced acute renal failure (CI-AKI) was defined as ≥27 μmol/L increase or a > 50% rise in P-creatinine from CT or initiation of renal replacement therapy during follow-up. Patients with renal replacement therapy were studied separately. We evaluated factors associated with a > 50% rise in P-creatinine at 48 h and at 4-10 days after contrast-enhanced CT.
    Median P-creatinine at 24-48 h and days 4-10 post-CT in patients with eGFR> 60 and eGFR≥30-60 in contrast-enhanced and unenhanced groups did not differ from basal values. CI-AKI was observed at 48 h and at 4-10 days post contrast administration in 24 and 36% (n = 5/14) of patients with eGFR≥30-60. Corresponding figures in the eGFR> 60 contrast-enhanced CT group were 5 and 5% respectively, (p < 0.037 and p < 0.001, Pearson χ
    test). In the former group, four of the five patients died within 30 days. Odds ratio analysis showed that an eGFR≥30-60 and 30-day mortality were associated with CK-AKI both at 48 h and 4-10 days after contrast-enhanced CT.
    Patients with COVID - 19 and eGFR≥30-60 had a high frequency of CK-AKI at 48 h and at 4-10 days after contrast administration, which was associated with increased 30-day mortality. For patients with eGFR≥30-60, we recommend strict indications are practiced for contrast-enhanced CT. Contrast-enhanced CT had a modest effect in patients with eGFR> 60.


    Bio-essential Inorganic Molecular Nanowires as a Bioactive Muscle Extracellular-Matrix-Mimicking Material

    Jin Woong Lee, Sudong Chae, Seungbae Oh, Si Hyun Kim, Montri Meeseepong, Kyung Hwan Choi, Jiho Jeon, Nae-Eung Lee, Si Young Song, Jung Heon Lee, Jae-Young Choi
    PMID: 34374274   DOI: 10.1021/acsami.1c12440

    Abstract

    Many physiochemical properties of the extracellular matrix (ECM) of muscle tissues, such as nanometer scale dimension, nanotopography, negative charge, and elasticity, must be carefully reproduced to fabricate scaffold materials mimicking muscle tissues. Hence, we developed a muscle tissue ECM-mimicking scaffold using Mo
    S
    I
    inorganic molecular wires (IMWs). Composed of bio-essential elements and having a nanofibrous structure with a diameter of ∼1 nm and a negative surface charge with high stability, Mo
    S
    I
    IMWs are ideal for mimicking natural ECM molecules. Once Mo
    S
    I
    IMWs were patterned on a polydimethylsiloxane surface with an elasticity of 1877.1 ± 22.2 kPa, that is, comparable to that of muscle tissues, the proliferation and α-tubulin expression of myoblasts enhanced significantly. Additionally, the repetitive one-dimensional patterns of Mo
    S
    I
    IMWs induced the alignment and stretching of myoblasts with enhanced α-tubulin expression and differentiation into myocytes. This study demonstrates that Mo
    S
    I
    IMWs are promising for mimicking the ECM of muscle tissues.


    Molecular Iodine/Cyclophosphamide Synergism on Chemoresistant Neuroblastoma Models

    Winniberg Álvarez-León, Irasema Mendieta, Evangelina Delgado-González, Brenda Anguiano, Carmen Aceves
    PMID: 34445656   DOI: 10.3390/ijms22168936

    Abstract

    Neuroblastoma (Nb), the most common extracranial tumor in children, exhibited remarkable phenotypic diversity and heterogeneous clinical behavior. Tumors with MYCN overexpression have a worse prognosis. MYCN promotes tumor progression by inducing cell proliferation, de-differentiation, and dysregulated mitochondrial metabolism. Cyclophosphamide (CFF) at minimum effective oral doses (metronomic therapy) exerts beneficial actions on chemoresistant cancers. Molecular iodine (I
    ) in coadministration with all-trans retinoic acid synergizes apoptosis and cell differentiation in Nb cells. This work analyzes the impact of I
    and CFF on the viability (culture) and tumor progression (xenografts) of Nb chemoresistant SK-N-BE(2) cells. Results showed that both molecules induce dose-response antiproliferative effects, and I
    increases the sensibility of Nb cells to CFF, triggering PPARγ expression and acting as a mitocan in mitochondrial metabolism. In vivo oral I
    /metronomic CFF treatments showed significant inhibition in xenograft growth, decreasing proliferation (Survivin) and activating apoptosis signaling (P53, Bax/Bcl-2). In addition, I
    decreased the expression of master markers of malignancy (MYCN, TrkB), vasculature remodeling, and increased differentiation signaling (PPARγ and TrkA). Furthermore, I
    supplementation prevented loss of body weight and hemorrhagic cystitis secondary to CFF in nude mice. These results allow us to propose the I
    supplement in metronomic CFF treatments to increase the effectiveness of chemotherapy and reduce side effects.


    Preparation of Antiproliferative Terpene-Alkaloid Hybrids by Free Radical-Mediated Modification of

    Elena Pruteanu, Vladilena Gîrbu, Nicon Ungur, Leentje Persoons, Dirk Daelemans, Philippe Renaud, Veaceslav Kulcițki
    PMID: 34361708   DOI: 10.3390/molecules26154549

    Abstract

    A convenient strategy for molecular editing of available
    -kauranic natural scaffolds has been developed based on radical mediated C-C bond formation. Iodine atom transfer radical addition (ATRA) followed by rapid ionic elimination and radical azidoalkylation were investigated. Both reactions involve radical addition to the
    -methylenic double bond of the parent substrate. Easy transformations of the obtained adducts lead to extended diterpenes of broad structural diversity and artificial diterpene-alkaloid hybrids possessing lactam and pyrrolidine pharmacophores. The cytotoxicity of selected diterpenic derivatives was examined by in vitro testing on several tumor cell lines. The terpene-alkaloid hybrids containing
    -heterocycles with unprecedented spiro-junction have shown relevant cytotoxicity and promising selectivity indexes. These results represent a solid basis for following research on the synthesis of such derivatives based on available natural product templates.


    Optimization of image quality and accuracy of low iodine concentration quantification as function of kVp pairs for abdominal imaging using dual-source CT: A phantom study

    Djamel Dabli, Julien Frandon, Aymeric Hamard, Asmaa Belaouni, Takieddine Addala, Jean-Paul Beregi, Joël Greffier
    PMID: 34358863   DOI: 10.1016/j.ejmp.2021.07.008

    Abstract

    To determine the suitable kVp pair for optimal image quality of the virtual monochromatic images (VMIs) and iodine quantification accuracy at low concentration, using a third generation dual-source CT (DSCT).
    Multi-energy CT phantoms with and without body rings were scanned with a DSCT using four kVp pairs (tube "A"/"B" voltage): 100/Sn150, 90/Sn150, 80/Sn150 and 70/Sn150 kVp. The reference mAs was adjusted to obtain a CTDI
    close to 11 mGy. HU values accuracy (RMSD
    ), noise (SD) and contrast-to-noise ratio (CNR) of iodine inserts of 0.5, 1, 2 and 5 mg/mL concentrations were assessed on VMIs at 40/50/60/70 keV. Iodine quantification accuracy was assessed using the RMSD
    and iodine bias (IB
    ).
    The RMSD
    decreased when the tube "A" voltage increased. The mean noise value increased significantly with tube "A" voltage (p < 0.001) but decreased between 80/Sn150 and 90/Sn150 kVp for the small phantom (1.1 ± 0.1%; p = 0.047). The CNR significantly decreased with tube "A" voltage (p < 0.001), except between 80/Sn150 and 90/Sn150 kVp for all inserts and between 90/Sn150 kVp and 100/Sn150 kVp for the 1.0 and 0.5 mg/mL inserts in the large phantom. In the small phantom, no significant difference was found between 80/Sn150 kVp and 90/Sn150 kVp for all inserts and between 80/Sn150, 90/Sn150 and 100/Sn150 kVp for the 1 and 0.5 mg/mL inserts. The RMSD
    and IB
    decreased as the tube "A" voltage of the kVp pair increased.
    The kVp pair of 70/Sn150 led to better image quality in VMIs and sufficient iodine accuracy.


    A molecular modeling of iodinated organic compounds

    Elham Sookhaki, Mansoor Namazian
    PMID: 34315067   DOI: 10.1016/j.jmgm.2021.107985

    Abstract

    Thermodynamic quantities of some iodinated compounds have been studied by means of ab initio and density functional theory calculations. Since there are some limitations for heavy elements in the fifth row of periodic table such as the iodine atom, a high level of ab initio theory is developed to calculate the energy of iodinated compounds. The standard enthalpies of formation for alkyl iodides and other iodinated organic compounds have been computed and compared with available experimental data. The impact of iodine atoms on the change of enthalpies for deprotonation of iodobenzenes has been studied and a mathematical model is proposed for the effect of iodine on the change of deprotonation. The acidity of diiodophenols as a model for thyroxin hormone has been successfully calculated. The barriers for nucleophilic reactions of substituted methyl iodides are investigated and the energy profiles are characterized by double-well potentials which correspond to pre-reaction and post-reaction complexes, separated by a transition state.


    Prevalence and Determinants of the Co-Occurrence of Overweight or Obesity and Micronutrient Deficiencies among Adults in the Philippines: Results from a National Representative Survey

    Aileen R de Juras, Wan-Chen Hsu, Susan C Hu
    PMID: 34371849   DOI: 10.3390/nu13072339

    Abstract

    The double burden of malnutrition (DBM) affects many low- and middle-income countries. However, few studies have examined DBM at the individual level, or undernutrition and overnutrition co-occurring within the same person. This study aims to investigate the prevalence and determinants of DBM among adults in the Philippines. Data from the 2013 National Nutrition Survey were used. The sample size in the analysis was 17,010 adults aged ≥20 years old, after excluding pregnant and lactating women. DBM was defined as the co-occurrence of overweight/obesity and anemia (definition #1), overweight/obesity and anemia or vitamin A deficiency (definition #2), and overweight/obesity and anemia or vitamin A deficiency or iodine insufficiency (definition #3). Anthropometric measurements and biochemical markers were used for DBM assessment. Data were analyzed using descriptive statistics, the chi-square test, and logistic regression by R software. Results showed that definition #3 is the predominant type of DBM (7.0%) in the general population, whereas the prevalence of DBM has increased to 23.7% in overweight/obese persons. Sex, age, educational attainment, marital status, household size, wealth quintile, and smoking status were the determinants of DBM. This study revealed that Filipino adults experience malnutrition critically and must be addressed through food and nutrition interventions.


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